3-p-Tolylisoquinolin-1(2H)-oneE
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Overview
Description
3-p-Tolylisoquinolin-1(2H)-oneE is a synthetic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound features a p-tolyl group attached to the isoquinoline core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Tolylisoquinolin-1(2H)-oneE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine and isoquinoline.
Formation of Intermediate:
p-Toluidine is reacted with isoquinoline under specific conditions to form an intermediate compound.Cyclization: The intermediate undergoes cyclization to form the isoquinoline core with the p-tolyl group attached.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-p-Tolylisoquinolin-1(2H)-oneE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The p-tolyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
3-p-Tolylisoquinolin-1(2H)-oneE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-p-Tolylisoquinolin-1(2H)-oneE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-p-Tolylisoquinolin-1-amine: Similar structure but with an amine group instead of a ketone.
3-p-Tolylisoquinolin-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
3-p-Tolylisoquinolin-1(2H)-oneE is unique due to its specific substitution pattern and the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C16H13NO |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(18)17-15/h2-10H,1H3,(H,17,18) |
InChI Key |
GNXMJRCVKBVQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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